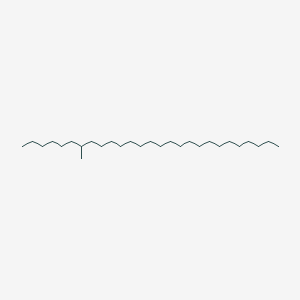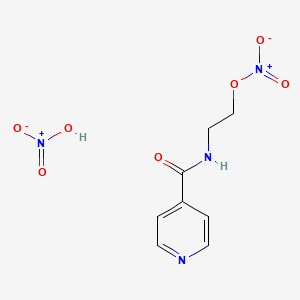
Nitric acid;2-(pyridine-4-carbonylamino)ethyl nitrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nitric acid;2-(pyridine-4-carbonylamino)ethyl nitrate is a compound that combines the properties of nitric acid and pyridine derivatives. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyridine ring and a nitrate ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of nitric acid;2-(pyridine-4-carbonylamino)ethyl nitrate typically involves the nitration of pyridine derivatives. One common method is the nitration of pyridine with nitric acid in the presence of trifluoroacetic anhydride . This reaction yields nitropyridines, which can then be further modified to produce the desired compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale nitration processes. These processes use concentrated nitric acid and sulfuric acid mixtures to achieve high yields. The reaction conditions are carefully controlled to ensure the safety and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Nitric acid;2-(pyridine-4-carbonylamino)ethyl nitrate undergoes various chemical reactions, including:
Oxidation: The nitrate ester group can be oxidized to form nitro compounds.
Reduction: Reduction reactions can convert the nitrate ester group to amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate and hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride and stannous chloride.
Substitution reagents: Such as halogens and nitrating agents.
Major Products Formed
The major products formed from these reactions include nitro compounds, amines, and substituted pyridines. These products have various applications in different fields .
Scientific Research Applications
Nitric acid;2-(pyridine-4-carbonylamino)ethyl nitrate has several scientific research applications, including:
Chemistry: Used as a nitrating agent and intermediate in organic synthesis.
Biology: Studied for its potential effects on biological systems, including its role as a vasodilator.
Medicine: Investigated for its potential therapeutic applications, particularly in cardiovascular diseases.
Industry: Used in the production of drugs, dyes, and perfumes.
Mechanism of Action
The mechanism of action of nitric acid;2-(pyridine-4-carbonylamino)ethyl nitrate involves the release of nitric oxide (NO), which acts as a signaling molecule. This compound activates guanylate cyclase, leading to the production of cyclic guanosine monophosphate (cGMP). The increase in cGMP levels results in vasodilation and other physiological effects . The molecular targets include potassium channels and endothelial nitric oxide synthase .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
Ethyl nitrate: An ester of nitric acid used in organic synthesis.
Methyl nitrate: Another nitrate ester with similar properties.
Nicorandil: A compound with both nitrate and pyridine components, used as a vasodilator.
Uniqueness
Nitric acid;2-(pyridine-4-carbonylamino)ethyl nitrate is unique due to its combination of a pyridine ring and a nitrate ester group. This structure allows it to have specific applications in both organic synthesis and medical research, distinguishing it from other nitrate esters .
Properties
CAS No. |
65141-48-2 |
|---|---|
Molecular Formula |
C8H10N4O7 |
Molecular Weight |
274.19 g/mol |
IUPAC Name |
nitric acid;2-(pyridine-4-carbonylamino)ethyl nitrate |
InChI |
InChI=1S/C8H9N3O4.HNO3/c12-8(7-1-3-9-4-2-7)10-5-6-15-11(13)14;2-1(3)4/h1-4H,5-6H2,(H,10,12);(H,2,3,4) |
InChI Key |
JDQCFBHNDYAODG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C(=O)NCCO[N+](=O)[O-].[N+](=O)(O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(Carboxymethyl)-N-[(2-hydroxyphenyl)methyl]-L-aspartic acid](/img/structure/B14485642.png)
![N,N-Diethyl-2-{[(methylamino)methyl]sulfanyl}ethan-1-amine](/img/structure/B14485651.png)
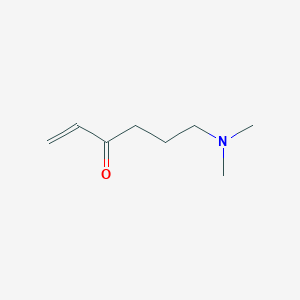
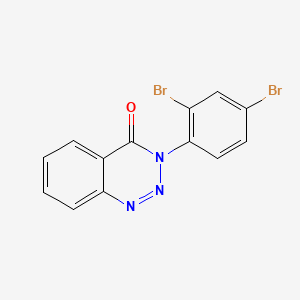
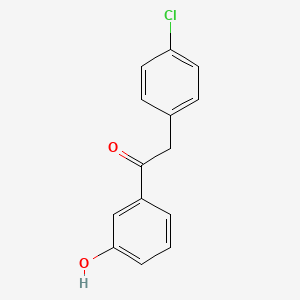


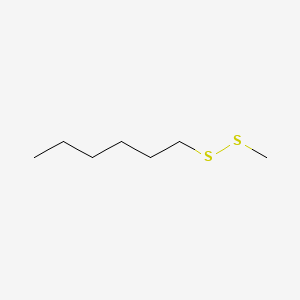
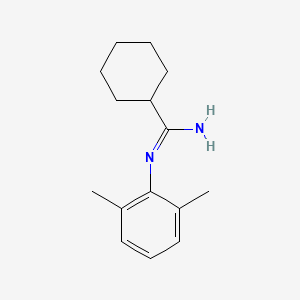

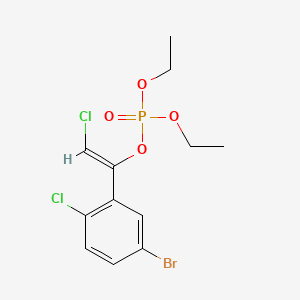
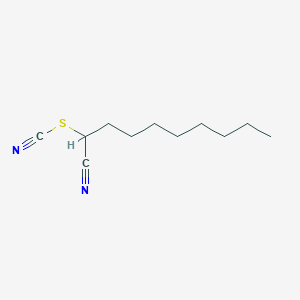
![6-Methyl-1-oxo-2-phenyl-1lambda~5~-imidazo[1,2-b]pyridazine](/img/structure/B14485728.png)
